2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one 2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 66122-32-5
VCID: VC18231943
InChI: InChI=1S/C9H8ClFO/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3
SMILES:
Molecular Formula: C9H8ClFO
Molecular Weight: 186.61 g/mol

2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one

CAS No.: 66122-32-5

Cat. No.: VC18231943

Molecular Formula: C9H8ClFO

Molecular Weight: 186.61 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one - 66122-32-5

Specification

CAS No. 66122-32-5
Molecular Formula C9H8ClFO
Molecular Weight 186.61 g/mol
IUPAC Name 2-chloro-1-(2-fluoro-5-methylphenyl)ethanone
Standard InChI InChI=1S/C9H8ClFO/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3
Standard InChI Key IBDAPKLPIMSQNJ-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)F)C(=O)CCl

Introduction

2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one is an organic compound belonging to the class of substituted ketones. Its molecular formula is C10H10ClF, and it features a chloro group and a fluoro group attached to a phenyl ring, along with a carbonyl group (C=O) that is integral to its chemical reactivity. This compound is of interest in various fields, including medicinal chemistry and synthetic organic chemistry, due to its potential applications in drug development and as an intermediate in synthetic pathways.

Synthesis Methods

The synthesis of 2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one typically involves several methods, often starting with commercially available starting materials. These methods may include electrophilic aromatic substitution reactions to introduce the chloro and fluoro substituents. The synthesis requires careful control of reaction conditions, such as temperature and stoichiometry, to ensure high selectivity for the desired product while minimizing by-products.

Chemical Reactivity

2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one participates in various chemical reactions typical of ketones, including nucleophilic addition reactions. The electron-withdrawing effects of the chloro and fluoro groups stabilize the positive charge developed during nucleophilic attack, influencing the compound's reactivity.

Potential Applications

This compound has potential applications in medicinal chemistry due to its structural similarity to other halogenated aromatic compounds known for their pharmacological activities, including antimicrobial and anticancer effects. The electron-withdrawing nature of fluorine can enhance the lipophilicity and bioavailability of such compounds, making them interesting candidates for drug development.

Similar Compounds

Several compounds exhibit structural similarities to 2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one. These include:

Compound NameCAS NumberSimilarity Index
2-Chloro-2',5'-Difluoroacetophenone60468-36-20.98
1-(2,5-Difluorophenyl)ethanone1979-36-80.82
1-(2-Fluoro-4-methylphenyl)ethanone29427-48-30.81
3-Chloro-1-(4-fluorophenyl)propan-1-one34793-30.79
4-Chloro-1-(4-fluorophenyl)butan-1-one3874-54-20.79

These compounds share similar functional groups and structural features but differ in their substituents' positions and types.

Research Findings and Future Directions

Studies examining the interactions of 2-Chloro-1-(2-fluoro-5-methylphenyl)ethan-1-one with biological targets are essential for understanding its potential pharmacological effects. Interaction studies typically focus on assessing safety and efficacy in drug development contexts. Further research is needed to explore its biological properties fully and to assess its potential therapeutic applications.

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